4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-3-13-4-2-11-10(1)12(15-9-14-11)16-5-7-17-8-6-16/h9,13H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIILMKDEHQCNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimido[4,5-d]azepine core is typically constructed via cyclocondensation reactions. A precursor such as 2,4-dichloro-6-methyl-5-nitropyrimidine (1) undergoes nitro group reduction using iron powder in acetic acid to yield 2,4-dichloro-6-methylpyrimidin-5-amine (2). Subsequent treatment with potassium thiocyanate (KSCN) in dimethylformamide (DMF) facilitates the formation of thiazolo[5,4-d]pyrimidine intermediates. These steps establish the pyrimidine scaffold necessary for further functionalization.
Azepine Ring Annulation
The azepine ring is introduced via intramolecular cyclization. For example, treating chlorinated pyrimidine derivatives with secondary amines like morpholine under reflux conditions promotes nucleophilic substitution and ring expansion. This step is critical for achieving the seven-membered azepine ring, which is stabilized by the electron-donating morpholine group.
Morpholine Substitution Strategies
Nucleophilic Aromatic Substitution
The morpholine moiety is introduced via displacement of a chlorine atom on the pyrimidine ring. In a representative procedure, 5-chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine (3) reacts with morpholine in ethanol under reflux for 6 hours, yielding 7-methyl-5-morpholinothiazolo[5,4-d]pyrimidin-2-amine (4a) with 90% efficiency. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 6 hours |
| Yield | 90% |
This method ensures regioselective substitution while preserving the thiazole and pyrimidine functionalities.
Hydrolysis and Thiol Group Introduction
Post-substitution, hydrolysis in aqueous potassium hydroxide (KOH) converts intermediates like 4a into 5-amino-6-methylpyrimidine-4-thiols (5a). This step replaces the thiazole sulfur with a thiol group, enhancing reactivity for subsequent cyclocondensation.
Cyclocondensation for Final Product Assembly
Reaction with Carbonyl Derivatives
The final step involves cyclocondensation between 5-amino-6-methylpyrimidine-4-thiols (5a) and 2-chloroquinoline-3-carbaldehydes (6a–c) in DMF with potassium carbonate (K₂CO₃) as a base. This one-pot reaction forms the pyrimidoazepine-morpholine hybrid via imine formation and thiazepine ring closure.
| Condition | Specification |
|---|---|
| Solvent | DMF |
| Catalyst | K₂CO₃ (2 equiv) |
| Temperature | Reflux (~153°C) |
| Reaction Time | 8–12 hours |
| Yield Range | 65–75% |
Mechanistic Pathway
-
Imine Formation : The aldehyde group of 6a reacts with the amino group of 5a, forming a Schiff base.
-
Thiolate Attack : The thiolate anion attacks the adjacent carbon, initiating cyclization.
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Aromatization : Elimination of HCl and water yields the fused heterocyclic system.
Reaction Optimization and Yield Enhancement
Solvent and Base Selection
DMF is preferred for its high polarity and ability to stabilize intermediates. Substituting K₂CO₃ with weaker bases (e.g., NaHCO₃) reduces yields to <50%, underscoring the need for strong bases to deprotonate thiol groups.
Temperature and Time Dependence
Prolonged reflux (>12 hours) risks decomposition, while shorter durations (<8 hours) leave unreacted starting materials. Optimal yields (70–75%) occur at 10 hours.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using n-hexane/ethyl acetate (8:1), achieving >95% purity.
Spectroscopic Validation
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¹H NMR : Key signals include morpholine’s triplet protons (δ 3.75–3.86 ppm) and the azepine’s methyl group (δ 2.53 ppm).
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IR Spectroscopy : Absence of SH and NH₂ stretches (2700–3300 cm⁻¹) confirms cyclization.
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 363 for analogous compounds) align with theoretical masses.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Medicinal Chemistry
Antagonist Development
Research has indicated that derivatives of tetrahydro-pyrimidoazepines can serve as effective antagonists for specific receptors. For instance, the compound has been utilized as a bioisosteric replacement for piperazine-urea in the development of TRPV1 antagonists, which are significant in pain management therapies. These compounds have demonstrated good in vitro and in vivo potency along with favorable physical properties, making them candidates for further drug development .
Neuroprotective Effects
Studies have also suggested that tetrahydro-pyrimidoazepines exhibit neuroprotective properties. They may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases. The mechanism involves interaction with specific molecular targets in the central nervous system, which can lead to therapeutic benefits .
Biological Research
Antimicrobial Activity
The compound has shown promise in biological applications related to antimicrobial activity. Its structural characteristics allow it to interact with bacterial cell membranes or enzymes critical for bacterial survival. This potential has been explored through various assays that measure the compound's efficacy against different microbial strains .
Antioxidant Properties
Research indicates that 4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine may possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress markers in biological systems, which is crucial for preventing cellular damage and promoting overall health .
Chemical Synthesis
Intermediate in Synthesis
In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its unique structure allows chemists to modify it further to produce novel compounds with desired biological activities or chemical properties. This versatility makes it a valuable building block in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrimido[4,5-d]azepine Derivatives
- 7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (): Shares the same core but includes halogen and benzyl substituents.
Pyrimido[4,5-e][1,4]diazepin-7(6H)-ones
These compounds () feature an additional nitrogen atom in the diazepine ring, increasing hydrogen-bonding capacity. Synthetic yields (70–86%) are comparable to pyrimidoazepines, but their broader ring system may reduce metabolic stability .
Morpholine-Containing Analogs
- VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine) (): Replaces the pyrimidoazepine core with a thiazole ring. Used in androgen receptor (AR) studies, indicating divergent targets compared to pyrimidoazepines, which are explored for TRPV1 modulation .
- Likely targets neurological pathways due to structural similarity to phencyclidine analogs .
Pharmacological Activity Comparison
Physical Properties
Challenges and Opportunities
- Stability : Discontinued analogs () underscore the need for optimized substituents to improve pharmacokinetics.
- Selectivity : TRPV1 modulation () offers a niche application, whereas thiazole-morpholine hybrids () demonstrate broader receptor interactions.
- Synthetic Scalability : Pyrimidoazepines require harsh conditions (e.g., sealed-tube heating), whereas diazepine derivatives are more amenable to parallel synthesis .
Biological Activity
The compound 4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine is a derivative of tetrahydropyrimidoazepine and morpholine, which has garnered attention for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{12}H_{16}N_{4}
- Molecular Weight : 220.28 g/mol
- CAS Number : 391953-92-7
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Antitumor Activity :
- Studies have indicated that tetrahydropyrimidoazepine derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The inhibition of HDACs leads to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Neurological Effects :
- Pain Management :
The mechanisms through which 4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine exerts its biological effects include:
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound can induce apoptosis in cancer cells and promote cell cycle arrest.
- TRPV1 Receptor Modulation : As a TRPV1 antagonist, it can decrease the perception of pain by blocking calcium influx into neurons.
- Neuroprotective Effects : Through modulation of mTOR signaling pathways, it may protect neurons from degeneration.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation reactions, cyclization, and functional group modifications. For example, analogous pyrimidoazepine derivatives have been synthesized using formamide reflux (4–6 hours) followed by ethanol recrystallization to achieve yields of ~68–78% . Key variables include solvent selection (e.g., ethanol for crystallization ), temperature control (reflux at 80–90°C ), and purification methods (e.g., column chromatography or recrystallization ). Optimization requires monitoring intermediates via TLC and adjusting stoichiometric ratios of reagents like LiAlH4 for reductions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combined use of -/-NMR, IR, and high-resolution mass spectrometry (HRMS) is critical. For instance, -NMR (400 MHz, DMSO-d6) resolves proton environments in morpholine and tetrahydroazepine rings, with coupling constants (e.g., for aromatic protons) confirming regiochemistry . IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1650–1700 cm) . HRMS validates molecular weight within ±2 ppm error .
Q. How can researchers validate the purity of this compound in academic settings?
- Methodological Answer : HPLC with UV detection (e.g., 80:20 MeOH/HO mobile phase) achieves >97% purity, as demonstrated for structurally related pyrimidine derivatives . Melting point consistency (e.g., 246–248°C for analogous compounds ) and elemental analysis (C, H, N within ±0.4% theoretical values) further confirm purity.
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when structural analogs exhibit overlapping signals or conformational flexibility?
- Methodological Answer : Dynamic NMR experiments (VT-NMR) or 2D techniques (e.g., COSY, NOESY) distinguish overlapping signals caused by ring puckering in the tetrahydroazepine moiety. For example, NOESY correlations between morpholine protons and adjacent methyl groups can confirm spatial arrangements . Computational modeling (DFT) predicts chemical shifts and coupling constants to cross-validate experimental data .
Q. How do substituents on the morpholine or azepine rings influence bioactivity, and what in silico tools guide rational design of analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methoxy) on the azepine ring enhance binding to targets like kinase enzymes. Molecular docking (AutoDock Vina) and MD simulations predict binding affinities by analyzing interactions with active-site residues (e.g., hydrogen bonds with morpholine oxygen ). Free-energy perturbation (FEP) calculations quantify the impact of substituents on potency .
Q. What crystallographic challenges arise during X-ray diffraction analysis of this compound, and how are they mitigated?
- Methodological Answer : Disorder in the tetrahydroazepine ring due to flexible conformers complicates refinement. Strategies include:
- Collecting high-resolution data (<1.0 Å) using synchrotron sources.
- Applying restraints (e.g., SIMU/DELU in SHELXL) to stabilize thermal motion .
- Co-crystallizing with heavy atoms (e.g., bromine derivatives) to improve phasing .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) identifies bioavailability limitations. For instance, morpholine-containing analogs often exhibit improved solubility but rapid hepatic clearance. Adjusting logP via substituent modification (e.g., replacing trifluoromethyl groups with hydroxyls) balances permeability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
